molecular formula C2H5KO3S2 B12055212 Potassium 2-sulfanylethane-1-sulfonate CAS No. 126397-51-1

Potassium 2-sulfanylethane-1-sulfonate

Cat. No.: B12055212
CAS No.: 126397-51-1
M. Wt: 180.29 g/mol
InChI Key: XXZMREMZWJKGRQ-UHFFFAOYSA-M
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Description

Potassium 2-sulfanylethane-1-sulfonate is an organosulfur compound with the molecular formula C₂H₅KO₃S₂. It is a potassium salt of 2-sulfanylethane-1-sulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique sulfur-containing structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-sulfanylethane-1-sulfonate can be synthesized through the reaction of 2-mercaptoethanol with sulfur dioxide and potassium hydroxide. The reaction typically proceeds under mild conditions, with the sulfur dioxide acting as a sulfonylating agent.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2-mercaptoethanol is continuously fed into a reaction chamber containing sulfur dioxide and potassium hydroxide. The reaction mixture is maintained at a controlled temperature and pressure to ensure optimal yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonates.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfonic acids, sulfonates.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Alkyl or acyl derivatives of the original compound.

Scientific Research Applications

Potassium 2-sulfanylethane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organosulfur compounds.

    Biology: Employed in the study of sulfur metabolism and enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of potassium 2-sulfanylethane-1-sulfonate involves its ability to donate sulfur atoms in various chemical reactions. This donation can lead to the formation of new sulfur-containing compounds, which can interact with biological molecules and pathways. The compound’s molecular targets include enzymes involved in sulfur metabolism and proteins that require sulfur for their function.

Comparison with Similar Compounds

  • Sodium 2-sulfanylethane-1-sulfonate
  • Potassium methanesulfonate
  • Sodium ethanesulfonate

Comparison: Potassium 2-sulfanylethane-1-sulfonate is unique due to its dual sulfur-containing groups, which provide it with distinct reactivity compared to other sulfonates. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile reagent in both research and industrial applications.

Properties

CAS No.

126397-51-1

Molecular Formula

C2H5KO3S2

Molecular Weight

180.29 g/mol

IUPAC Name

potassium;2-sulfanylethanesulfonate

InChI

InChI=1S/C2H6O3S2.K/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1

InChI Key

XXZMREMZWJKGRQ-UHFFFAOYSA-M

Canonical SMILES

C(CS(=O)(=O)[O-])S.[K+]

Origin of Product

United States

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